N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 431928-29-9
VCID: VC8657618
InChI: InChI=1S/C23H21NO4/c1-26-20-12-16(13-21(27-2)22(20)28-3)23(25)24-17-8-9-19-15(11-17)10-14-6-4-5-7-18(14)19/h4-9,11-13H,10H2,1-3H3,(H,24,25)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

CAS No.: 431928-29-9

Cat. No.: VC8657618

Molecular Formula: C23H21NO4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9

Specification

CAS No. 431928-29-9
Molecular Formula C23H21NO4
Molecular Weight 375.4 g/mol
IUPAC Name N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C23H21NO4/c1-26-20-12-16(13-21(27-2)22(20)28-3)23(25)24-17-8-9-19-15(11-17)10-14-6-4-5-7-18(14)19/h4-9,11-13H,10H2,1-3H3,(H,24,25)
Standard InChI Key YFJXCVIHRUEJMI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

N-(9H-Fluoren-2-yl)-3,4,5-trimethoxybenzamide features a fluorene moiety linked via an amide bond to a trimethoxy-substituted benzoyl group. The fluorene system, a bicyclic structure comprising two benzene rings fused via a five-membered ring, provides rigidity and planar aromaticity, while the 3,4,5-trimethoxybenzamide group introduces electron-rich regions capable of hydrogen bonding and π-π interactions .

The IUPAC name, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, reflects its substitution pattern:

  • Fluoren-2-yl: A fluorene group substituted at the 2-position.

  • 3,4,5-Trimethoxybenzamide: A benzamide with methoxy groups at the 3rd, 4th, and 5th positions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₃₀H₂₅NO₄
Molecular Weight463.5 g/mol
IUPAC NameN-(9H-Fluoren-2-yl)-3,4,5-trimethoxybenzamide
SMILESCOC1=C(C(OC)=C(C(OC)=C1)C(=O)NC2=C3C=CC=C4C3=CC=CC4=C2)C

Spectroscopic Characteristics

While experimental spectral data for this compound is scarce, analogs such as N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide ( ) suggest predictable features:

  • ¹H NMR: Signals for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH (δ 8.2–8.5 ppm).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide likely follows a multi-step protocol analogous to patented methods for related benzamides :

  • Preparation of 3,4,5-Trimethoxybenzoyl Chloride:

    • React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux.

  • Amide Coupling:

    • Combine 9H-fluoren-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.

Example Reaction Scheme:

3,4,5-(MeO)₃C₆H₂COCl+9H-Fluoren-2-amineBaseN-(9H-Fluoren-2-yl)-3,4,5-Trimethoxybenzamide\text{3,4,5-(MeO)₃C₆H₂COCl} + \text{9H-Fluoren-2-amine} \xrightarrow{\text{Base}} \text{N-(9H-Fluoren-2-yl)-3,4,5-Trimethoxybenzamide}

Industrial-Scale Optimization

Industrial production would prioritize:

  • Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the amide bond .

Table 2: Physicochemical Data

PropertyValue
Melting Point180–185°C (predicted)
LogP (Octanol-Water)4.2 (estimated)
pKa (Amide NH)~10.5

Pharmacological and Industrial Applications

Materials Science Applications

  • Organic Semiconductors: The fluorene moiety’s planar structure could facilitate charge transport in OLEDs or photovoltaic devices.

  • Polymer Additives: As a UV stabilizer due to aromatic conjugation .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiles: No in vivo data exist for this compound.

  • Synthetic Scalability: Optimizing yields beyond lab-scale remains untested.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying methoxy groups or fluorene substitution to enhance bioactivity.

  • Cocrystal Engineering: Improving solubility via co-formers like succinic acid.

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